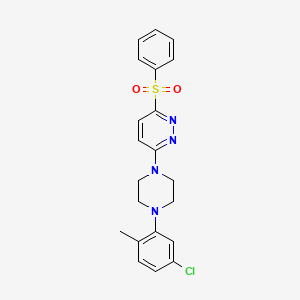

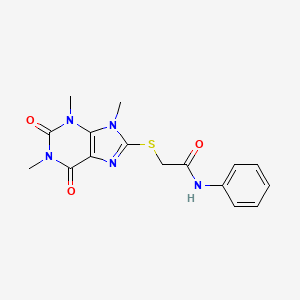

![molecular formula C20H18N2O5S2 B2732364 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide CAS No. 1421498-24-9](/img/structure/B2732364.png)

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves using 2,3-dihydroxybenzoic acid as the initial material . The process includes alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route is said to encompass fewer side reactions, simplifies the synthetic and isolation process, and increases yield with higher purity, making it suitable for large-scale preparation .Aplicaciones Científicas De Investigación

Antiproliferative Activity Against Cancer Cells

The study by Haridevamuthu et al. (2023) focused on hydroxyl-containing benzo[b]thiophene analogs and their selectivity towards laryngeal cancer cells, showing that these compounds possess antiproliferative activity. The presence of a hydroxyl group is crucial for anticancer activity, and these compounds can enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis in cancer cells. The potential for these compounds, including structures similar to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide, to be combined with other drugs for effective chemotherapy highlights their significance in cancer research (Haridevamuthu et al., 2023).

Chemical Synthesis and Reactivity

The synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, as reported by Gomha et al. (2016), demonstrate the compound's role in the development of potent anti-tumor agents. These compounds, showing promising activities against hepatocellular carcinoma cell lines, provide insight into the chemical versatility and potential therapeutic applications of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide and related structures (Gomha et al., 2016).

Tautomerization and Transmetalation Studies

Ruiz and Perandones (2009) discussed the metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes, highlighting the chemical reactivity and transformation capabilities of these compounds. Although not directly mentioning N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide, this study illuminates the broader chemical context in which such compounds are explored for their reactivity and potential applications in synthesis and catalysis (Ruiz & Perandones, 2009).

Mecanismo De Acción

Propiedades

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S2/c23-18(16-2-1-9-28-16)17-6-4-13(29-17)11-21-19(24)20(25)22-12-3-5-14-15(10-12)27-8-7-26-14/h1-6,9-10,18,23H,7-8,11H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAWGWGQMJXRTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

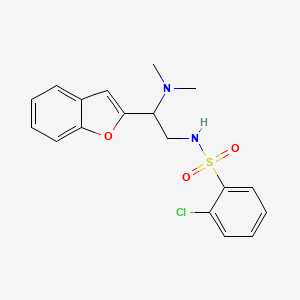

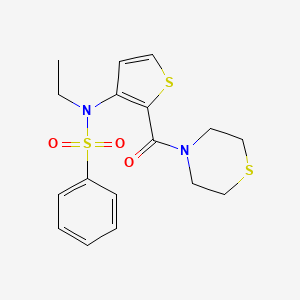

![methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate](/img/structure/B2732283.png)

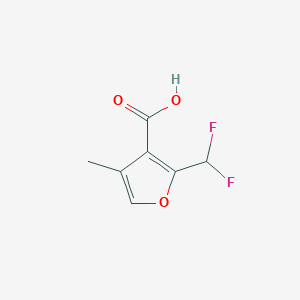

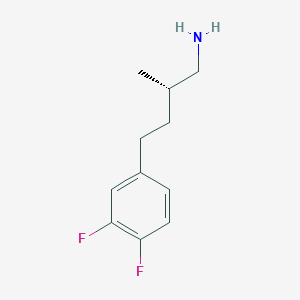

![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride](/img/structure/B2732284.png)

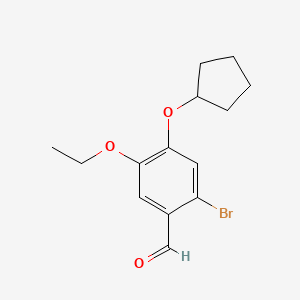

![1,4-Dioxaspiro[4.4]nonan-7-ol](/img/structure/B2732285.png)

![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2732295.png)

![4,7,8-Trimethyl-6-(2-morpholin-4-ylethyl)-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2732296.png)

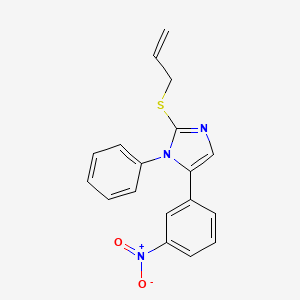

![1-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2732303.png)